3-(4-Bromophenyl)azetidine
Overview
Description
3-(4-Bromophenyl)azetidine is a chemical compound that belongs to the azetidine family, characterized by a four-membered ring containing one nitrogen atom. The presence of a bromophenyl group at the 3-position of the azetidine ring suggests potential utility in synthetic chemistry, particularly in the synthesis of more complex molecules that could be of interest in drug discovery and development.
Synthesis Analysis
The synthesis of azetidine derivatives, including those with bromophenyl substituents, often involves the cyclization of precursor molecules. For instance, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated through the preparation of various substituted azetidines, which could potentially be adapted for the synthesis of 3-(4-Bromophenyl)azetidine . Additionally, the synthesis of 3-amino 3-phenyl azetidine from N-benzhydryl 3-azetidinone, involving a modified Strecker reaction, displacement, and catalytic hydrogenation, could provide insights into analogous methods for synthesizing 3-(4-Bromophenyl)azetidine .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 1-acetyl-3-bromo-3-phenylazetidine has been characterized, revealing a nearly planar azetidine ring, which could be similar to the structure of 3-(4-Bromophenyl)azetidine . Understanding the molecular geometry is crucial for predicting the reactivity and interaction of these molecules in further chemical reactions.
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. The transformation of 3-bromo-3-ethylazetidines into different functionalized azetidines, including alkoxy, aryloxy, and amino derivatives, indicates the versatility of these compounds in chemical synthesis . This reactivity could be extrapolated to 3-(4-Bromophenyl)azetidine, suggesting its potential as an intermediate in the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The nearly planar conformation of the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine, along with its crystallographic parameters, provides information on the density and solid-state packing of these molecules . Such properties are important for understanding the behavior of 3-(4-Bromophenyl)azetidine in different environments and could affect its solubility, stability, and reactivity.
Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
- Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines have been reported .
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- Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
- These applications include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
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Building Blocks for Polyamines
- Aziridines and azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
- Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
- These applications include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
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- Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines have been reported .
Safety And Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are considered important in organic synthesis and medicinal chemistry, and their unique reactivity opens up new possibilities for future research .
properties
IUPAC Name |
3-(4-bromophenyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFWWNFVIMSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222470 | |
Record name | Azetidine, 3-(p-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)azetidine | |
CAS RN |
7215-01-2 | |
Record name | Azetidine, 3-(p-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, 3-(p-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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